Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate is a complex compound formed from diethanolamine and tetrahydrofuranylboronate. Diethanolamine itself is a secondary amine and diol, characterized by its formula HN(CH₂CH₂OH)₂. It appears as a colorless to yellow, viscous liquid or a white solid at room temperature, known for its hygroscopic nature and mild ammonical odor. The tetrahydrofuranylboronate component introduces unique properties due to the presence of boron, which can enhance reactivity and solubility in various applications .
The formation of diethanolamine-(3R)-(+)-tetrahydrofuranylboronate typically involves the reaction of diethanolamine with a boronic acid derivative that contains a tetrahydrofuran moiety. This reaction can lead to the formation of stable complexes that exhibit unique chemical properties, such as enhanced solubility in organic solvents and potential catalytic activity in organic transformations.
A simplified representation of the reaction can be illustrated as follows:
This reaction showcases the nucleophilic attack of the nitrogen atom in diethanolamine on the boron center of the tetrahydrofuran-boronic acid, resulting in the formation of the desired complex.
The synthesis of diethanolamine-(3R)-(+)-tetrahydrofuranylboronate can be achieved through several methods:
Each method has its advantages and can be selected based on desired yield, purity, and scalability.
Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate has potential applications in various fields:
Several compounds share structural similarities with diethanolamine-(3R)-(+)-tetrahydrofuranylboronate. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Diethanolamine | Secondary amine/diol | Commonly used in detergents and gas sweetening |
| Tetrahydrofuran-boronic acid | Boronic acid derivative | Used in organic synthesis; enhances reactivity |
| Morpholine | Saturated heterocycle | Used in pharmaceuticals; different ring structure |
| Diethanolamides | Derived from diethanolamine | Amphiphilic properties; used in personal care products |
Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate stands out due to its unique combination of diol and boronic acid functionalities, potentially offering enhanced solubility and reactivity compared to its analogs.
Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate (CAS: 100858-40-0) represents a significant development in the field of asymmetric synthesis. This cyclic boronate ester combines the stereochemical features of the tetrahydrofuran ring with the synthetic versatility of boronic acid derivatives. The compound's physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate
| Property | Value |
|---|---|
| CAS Number | 100858-40-0 |
| Molecular Formula | C8H16BNO3 |
| Molecular Weight | 185.03 g/mol |
| Melting Point | 192-193°C |
| Boiling Point | 275.5°C at 760 mmHg |
| Density | 1.07 g/cm³ |
| Appearance | Solid powder |
DABO boronates like Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate offer significant advantages over conventional boronic acids, particularly in terms of stability. While many boronic acids are prone to degradation upon exposure to air, DABO boronates can be stored for extended periods at room temperature without noticeable decomposition. This enhanced stability makes them particularly valuable reagents for applications in Suzuki-Miyaura reactions and other transformations requiring robust organoboron intermediates.
The compound features a unique structure with several identifiable chemical identifiers (Table 2), allowing for precise characterization and standardization across research applications.
Table 2: Chemical Identifiers of Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate
| Identifier | Value |
|---|---|
| IUPAC Name | 2-[(3R)-oxolan-3-yl]-1,3,6,2-dioxazaborocane |
| InChI | InChI=1S/C8H16BNO3/c1-4-11-7-8(1)9-12-5-2-10-3-6-13-9/h8,10H,1-7H2/t8-/m1/s1 |
| SMILES | B1(OCCNCCO1)[C@@H]2CCOC2 |
| Common Synonyms | (3R)-(+)-tetrahydrofuranylboronic acid diethanolamine ester; Tetrahydro-2-[(3R)-tetrahydro-3-furanyl]-4H-1,3,6,2-dioxazaborocine |
The synthesis of chiral boronic esters has been revolutionized by asymmetric hydroboration methods, first pioneered by H.C. Brown in 1961. These approaches provide direct access to enantioenriched boron-containing compounds through stereocontrolled addition of boron-hydrogen bonds to unsaturated substrates. The preparation of Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate typically follows one of several enantioselective hydroboration strategies.
Traditional asymmetric hydroboration employs chiral boranes derived from natural terpenes. For example, diisopinocampheylborane (Ipc₂BH), prepared from α-pinene with 99% enantiomeric excess (ee), has proven highly effective in generating secondary alcohols with up to 98.4% ee following oxidation. The remarkable stereoselectivity of these reactions arises from the rigid bicyclic structure of the pinene-derived ligand, which creates a well-defined chiral environment around the boron atom.
When applied to cyclic substrates like tetrahydrofuran derivatives, asymmetric hydroboration demonstrates exceptional stereofacial selectivity. The approach to synthesizing the (3R)-(+)-tetrahydrofuranylboronate typically involves:
More recent approaches utilize catalytic asymmetric hydroboration (CAHB), which offers improved atom economy compared to stoichiometric methods. Rhodium catalysts with chiral phosphine or phosphite ligands have proven particularly effective for this purpose. The TADDOL-derived phosphite ligands, for instance, enable highly enantioselective hydroboration of various alkene substrates.
Anti-Markovnikov selectivity is a hallmark of hydroboration reactions, with boron addition occurring preferentially at the less substituted carbon. This regioselectivity results from both steric and electronic factors, with steric considerations being particularly important. As noted in the literature, "Use of a bulky organoborane (R₂BH) instead of borane (BH₃) increases the regioselectivity as there is greater steric interactions".
Recent innovations in oxime-directed catalytic asymmetric hydroboration have expanded the scope of accessible chiral boronic esters to include challenging tertiary variants. As reported by researchers, "asymmetric hydroboration is seemingly an unlikely candidate for the preparation of chiral tertiary boronic esters since hydroboration generally proceeds in an anti-Markovnikov fashion. Nonetheless...unsaturated substrates bearing acetone-derived oxime functionality are excellent substrates for directed-CAHB and yield novel, functionalized tertiary organoboronates with good-to-excellent levels of enantioselectivity".
The stereochemical outcome in the synthesis of tetrahydrofuran-fused boronates depends on multiple factors, including substrate structure, reaction conditions, and the nature of the chiral inductor. Understanding these mechanisms provides valuable insights for designing optimized synthetic routes to compounds like Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate.
Several key mechanisms of chiral induction have been identified in the synthesis of tetrahydrofuran-based boronates:
Substrate-Controlled Induction: Existing stereogenic centers in the substrate can influence the stereochemical outcome of subsequent transformations. For cyclic substrates like tetrahydrofuran, the rigid conformation creates pronounced facial bias, directing reagent approach from the less hindered face.
Reagent-Controlled Induction: Chiral boranes and catalysts can enforce high levels of stereoselectivity independent of substrate bias. For instance, oxazaborolidine catalysts derived from amino alcohols have demonstrated remarkable ability to control the stereochemistry of boron-based transformations.
Double Stereodifferentiation: The interaction between chiral substrates and chiral reagents can lead to matched or mismatched cases, significantly affecting reaction outcomes. Research has demonstrated "extreme double diastereoselection effects when coupled with the oxazaborolidine-based reducing system". In matched cases, the natural biases of substrate and reagent reinforce each other, while mismatched combinations can lead to diminished stereoselectivity or even inversion of the typical stereochemical outcome.
Phosphonate-directed synthesis represents another powerful strategy for controlling stereochemistry in boronate formation. The effectiveness of phosphonates as directing groups in asymmetric catalysis has been demonstrated, with researchers noting that a "phosphonate (E)-3a undergoes efficient borylation to yield the chiral tertiary boronic ester 4a in excellent yield (82%) and with high levels of enantioinduction (99:1 er)". This approach utilizes a catalyst generated from [Rh(cod)Cl]₂ and AgBF₄, combined with TADDOL-derived chiral monophosphite ligands.
The syn-addition of the B-H bond across alkenes creates a stereospecific process where both hydrogen and boron add to the same face of the double bond. This concerted mechanism is crucial for establishing the desired stereochemistry in the final boronate product.
Table 3: Comparison of Chiral Induction Methods for Tetrahydrofuran-Fused Boronates
| Method | Stereochemical Control | Key Advantages | Example Catalysts/Reagents |
|---|---|---|---|
| Substrate Control | Determined by existing stereocenters | Predictable stereochemical outcome | N/A |
| Reagent Control | Dependent on chiral borane or catalyst | Works with achiral substrates | Ipc₂BH, CBS catalyst |
| Catalyst Control | Directed by metal-ligand complex | Lower catalyst loading (3-10 mol%) | Rh/(R,R)-TADDOL phosphite |
| Double Stereodifferentiation | Combination of substrate and reagent control | Can achieve very high selectivity in matched cases | Chiral substrate + chiral catalyst |
Dynamic kinetic resolution (DKR) represents a powerful approach for converting racemic mixtures into single enantiomers with theoretical yields of up to 100%. This advantage over classical kinetic resolution (limited to 50% yield) makes DKR particularly valuable for the synthesis of chiral compounds like Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate.
For DKR to be effective, several key requirements must be met, as outlined in established guidelines:
The application of DKR to boronate esterification has been demonstrated in recent research focusing on axially chiral biaryl systems. As reported in the literature, "axially chiral biaryl boronic esters can be generated with control of atroposelectivity by a Binol-mediated dynamic thermodynamic resolution process". This approach allows for the subsequent stereoretentive functionalization of the carbon-boron bond, providing access to enantioenriched products.
The mechanism of DKR in boronate systems typically involves rapid interconversion between substrate enantiomers through bond rotation or other pathways, coupled with selective reaction of one enantiomer with a chiral resolving agent. For compounds like Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate, the diethanolamine moiety serves as a stabilizing group that forms a cyclic structure with the boronic acid, potentially influencing the stereochemical outcome of the resolution process.
Figure 1: Dynamic Kinetic Resolution Process in Boronate Formation
[Diagram showing the DKR process with racemization (kinv) connecting SR and SS, and selective reaction pathways (kR and kS) leading to products PR and PS]
Experimental observations support the effectiveness of this approach. In investigations of biaryl boronic esters, researchers found that "the incorporation of a Lewis basic substituent provided an opportunity to convert racemic biaryl difluoroboranes into diastereomeric boronic esters with stereocontrolled resolution at the biaryl bond". The process showed notable substrate dependence, with ortho-heteroatom-containing substrates demonstrating higher levels of diastereoselectivity compared to simple alkyl substitutions.
The stability of DABO boronates contributes significantly to their utility in organic synthesis. Unlike many boronic acids that decompose upon exposure to air, these diethanolamine complexes "can be stored for extended periods of time at room temperature with no noticeable degradation". This stability facilitates handling, purification, and subsequent transformations, making them valuable synthetic intermediates.
Table 4: Safety Information for Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate
The enhanced reactivity of DABO boronates in Suzuki-Miyaura coupling reactions stems from their unique ability to undergo transmetalation directly under protic conditions [1] [4]. Unlike pinacol boronic esters, which require hydrolysis to the corresponding boronic acid prior to transmetalation [5], DABO boronates can participate directly in the coupling process when water or protic cosolvents are present [1] [2].
Kinetic investigations have revealed that the transmetalation step is significantly accelerated when water is incorporated into the reaction medium [1]. Under anhydrous conditions, DABO boronates exhibit reduced reactivity, supporting the hypothesis that protic solvents facilitate the formation of reactive boronic acid or boronate ester intermediates necessary for efficient transmetalation [1]. This mechanistic insight aligns with computational studies demonstrating that the presence of protic solvents can stabilize transition states through hydrogen bonding interactions [5].
DABO boronates demonstrate exceptional versatility across diverse substrate classes. Heterocyclic DABO boronates, traditionally challenging coupling partners due to their propensity for protodeboronation [1], exhibit remarkable stability and reactivity under optimized conditions. 2-Furyl DABO boronate, for instance, couples efficiently with sterically hindered vinyl triflates to provide coupled products in 99% yield using palladium acetate and XPhos as the catalyst system [1].
The coupling of benzofuran DABO boronate with 4-bromobenzonitrile proceeds in 97% yield under standard conditions, demonstrating tolerance for electron-withdrawing substituents [1]. Notably, the reaction can be conducted on multi-gram scale with reduced catalyst loading (0.5 mol% palladium) using inexpensive triphenylphosphine as the supporting ligand, highlighting the practical utility of these reagents for large-scale synthesis [1].
Pyridyl DABO boronates, which typically pose challenges in cross-coupling reactions due to coordination to the palladium catalyst, undergo efficient coupling when employing potassium phosphate as the base in anhydrous n-butanol [1]. Under these conditions, the DABO complex likely exchanges with the protic solvent to form a reactive dibutyl boronate ester intermediate [1].
The optimal catalyst system for DABO boronate coupling employs palladium acetate as the palladium source paired with JohnPhos as the supporting ligand [1]. This combination provides superior reactivity compared to other phosphine ligands, including triphenylphosphine, bis(diphenylphosphino)ferrocene, and tetrakis(triphenylphosphine)palladium [1]. The enhanced performance of JohnPhos is attributed to its bulky, electron-rich character, which facilitates oxidative addition and reductive elimination steps while minimizing catalyst deactivation [1].
Cesium carbonate emerges as the optimal base for most DABO boronate couplings, though other carbonate and phosphate bases provide acceptable yields [1]. The choice of base significantly influences the reaction outcome, with cesium carbonate providing the ideal basicity for efficient transmetalation without promoting side reactions such as protodeboronation [1].
The development of enantioselective cross-coupling methodologies using chiral boronate templates represents a frontier area in asymmetric synthesis [6] [7] [8]. These approaches leverage the inherent chirality of boronate complexes to induce stereoselectivity during the critical transmetalation step of palladium-catalyzed cross-coupling reactions [6] [9].
The conjugate boration of β-substituted cyclic enones using chiral copper catalysts exemplifies the power of chiral boronate template strategies [10]. The optimized catalyst system employs a QuinoxP*-copper tert-butoxide complex generated from copper hexafluorophosphate tetrakis(acetonitrile) and lithium tert-butoxide [10]. This catalyst system achieves exceptional enantioselectivity (90-95% enantiomeric excess) across a broad substrate scope, including five-, six-, and seven-membered cyclic enones with both aromatic and aliphatic β-substituents [10].
The mechanistic basis for enantioselectivity in these transformations involves the formation of chiral copper-boryl intermediates that undergo stereoselective conjugate addition to the enone substrate [10]. The absence of protic additives, which are typically required for copper-catalyzed enantioselective boration of linear substrates, suggests a distinct mechanistic pathway for cyclic substrates [10].
Enantioselective conjunctive cross-coupling of enyne-derived boronate complexes provides access to α-boryl allenes with excellent control of both central and axial chirality [6]. The reaction proceeds through 1,4-addition of the electrophile and migrating group across the π-system, generating products with high enantioselectivity and diastereoselectivity [6].
The use of cis-enyne-derived boronates significantly enhances diastereoselectivity while maintaining high enantioselectivity and product yield [6]. This substrate design principle allows for the coupling of diverse electrophiles, including aryl bromides, triflates, and heterocyclic derivatives, with various migrating groups to provide structurally complex products [6].
The asymmetric insertion of aryldiazo acetates into boron-hydrogen bonds of prochiral carbene-borane complexes represents a novel approach to chiral boronate synthesis [11]. The rhodium(I) complex with the chiral diene ligand But2-TFB catalyzes this transformation with high enantioselectivity (90-95% enantiomeric excess) and excellent yields (75-90%) [11].
This methodology provides direct access to chiral boranes bearing stereocenters at boron, a class of compounds with limited synthetic accessibility [11]. The chiral diene catalyst can be conveniently prepared through diastereoselective coordination of racemic diene with (S-Salox)rhodium dicarbonyl, demonstrating the practical utility of this approach [11].
The enantioselective desymmetrization of vicinal bis(boronic) esters through palladium-catalyzed cross-coupling represents a powerful strategy for constructing enantioenriched carbocycles [12]. This approach is particularly valuable for accessing substituted four- through eight-membered carbocycles and heterocycles that are challenging to prepare through alternative methods [12].
The key to successful desymmetrization lies in the identification of appropriate chiral catalysts that can distinguish between enantiotopic boron centers during the transmetalation step [12]. Recent advances in this area have demonstrated that appropriate substrate activation through vicinal boronate formation can render even challenging secondary boronate coupling partners reactive in cross-coupling reactions [12].
The influence of solvent on transmetalation kinetics in boronate-mediated cross-coupling reactions is a critical factor governing reaction efficiency and selectivity [5]. Systematic investigations have revealed that both the protic character and coordinating ability of solvents significantly impact the rate and mechanism of transmetalation [5] [13].
Protic solvents, particularly water and alcohols, exert profound effects on transmetalation kinetics through multiple pathways [1] [13]. In DABO boronate systems, the presence of water or protic cosolvents is essential for efficient transmetalation, with anhydrous conditions leading to significantly reduced reaction rates [1]. This observation supports a mechanism involving in situ hydrolysis of the DABO complex to generate reactive boronic acid or boronate ester intermediates [1].
Computational studies using density functional theory have provided mechanistic insight into protic solvent effects [5] [13]. The formation of hydrogen-bonded networks between protic solvents and boronate oxygen atoms modulates the electron density at boron, affecting both the nucleophilicity of the ipso carbon and the Lewis acidity of the boron center [5]. These electronic perturbations directly influence the energy barriers for transmetalation transition states [5].
Binary solvent systems comprising tetrahydrofuran and water have emerged as particularly effective media for boronate cross-coupling reactions [1] [13]. The optimal ratio of 5:1 tetrahydrofuran to water provides an ideal balance between substrate solubility and protic activation [1]. Under these conditions, DABO boronates achieve coupling yields of 98% with reaction times of 4 hours [1].
Spectroscopic investigations of tetrahydrofuran-water mixtures reveal nanometer-scale phase separation at low water concentrations [13]. This microscopic heterogeneity creates localized environments where water molecules are "pooled" rather than homogeneously dispersed throughout the tetrahydrofuran matrix [13]. Such phase behavior may contribute to the enhanced reactivity observed in these mixed solvent systems by creating regions of high water activity that facilitate boronate activation [13].
While protic solvents generally enhance transmetalation rates, certain aprotic systems can also support efficient cross-coupling through alternative activation mechanisms [1] [14]. In dimethylformamide-water mixtures, coupling yields of 85% can be achieved, though with extended reaction times compared to tetrahydrofuran-water systems [1].
The use of anhydrous n-butanol as a protic aprotic alternative has proven effective for challenging substrates such as pyridyl DABO boronates [1]. Under these conditions, the DABO complex undergoes transesterification with the alcohol solvent to generate reactive dibutyl boronate ester intermediates [1]. This solvent-mediated activation pathway circumvents the need for added water while maintaining efficient transmetalation kinetics [1].
Quantitative kinetic studies have established the relationship between solvent composition and transmetalation rates [5] [15]. For glycol boronic esters, the rate constant for transmetalation is 13.3 ± 0.7 × 10⁻³ s⁻¹ at -30°C, representing a 23-fold rate enhancement compared to the corresponding boronic acid [5]. This dramatic rate acceleration is attributed to the enhanced nucleophilicity of the ipso carbon in the presence of electron-rich ester oxygen atoms [5].
The formation of pretransmetalation intermediates containing palladium-oxygen-boron linkages has been directly observed and characterized using low-temperature nuclear magnetic resonance spectroscopy [5]. These intermediates form quantitatively with glycol and dimethyl boronic esters but are not observed with sterically hindered pinacol esters, highlighting the importance of steric accessibility around the boron center [5].
The solvent-dependent kinetic behavior of boronate transmetalation has important mechanistic implications for catalyst design and reaction optimization [5]. The observation that electron-rich boronic esters undergo faster transmetalation than electron-poor analogs suggests that the nucleophilicity of the ipso carbon is a key factor controlling reaction rates [5].
Furthermore, the requirement for coordinatively unsaturated palladium complexes in the transmetalation step means that solvents capable of coordinating to palladium may inhibit the reaction [5]. This factor must be balanced against the beneficial effects of protic solvents on boronate activation, requiring careful optimization of solvent composition for each substrate class [5].